molecular formula C10H18N4O B13643013 5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine

5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine

Cat. No.: B13643013
M. Wt: 210.28 g/mol
InChI Key: ODEKXJZVYKJWLW-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a methyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2-(morpholin-4-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.

    2-(morpholin-4-yl)ethylamine: Another precursor used in the synthesis.

    1-methyl-3-(morpholin-4-yl)propylamine: A structurally similar compound with different substituents.

Uniqueness

5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

5-methyl-1-(2-morpholin-4-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C10H18N4O/c1-9-10(11)8-12-14(9)3-2-13-4-6-15-7-5-13/h8H,2-7,11H2,1H3

InChI Key

ODEKXJZVYKJWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCN2CCOCC2)N

Origin of Product

United States

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